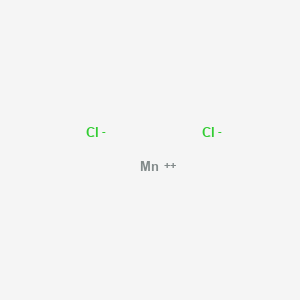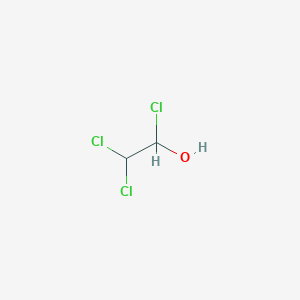
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate, also known as HPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPA is a derivative of pyrrolidinone and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is not fully understood, but it is believed to act through a variety of pathways. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to inhibit the production of reactive oxygen species and to modulate the activity of various enzymes and signaling pathways.
Biochemische Und Physiologische Effekte
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and reducing inflammation in various tissues. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage. In addition, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to have neuroprotective properties, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is also relatively non-toxic and has been shown to be well-tolerated in animal studies. However, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Zukünftige Richtungen
There are several future directions for research on 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate. One area of interest is the potential use of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new methods for synthesizing 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its potential interactions with other compounds in complex biological systems.
Synthesemethoden
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate can be synthesized through a variety of methods, including the reaction of p-hydroxyphenylacetic acid with pyrrolidinone in the presence of a catalyst. Other methods include the reaction of 4-hydroxybenzaldehyde with pyrrolidinone and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14053-16-8 |
|---|---|
Produktname |
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate |
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
[4-(2-oxopyrrolidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)16-11-6-4-10(5-7-11)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
FPQOGNXITGCHBL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
Andere CAS-Nummern |
14053-16-8 |
Synonyme |
1-(p-Acetyloxyphenyl)-2-pyrrolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




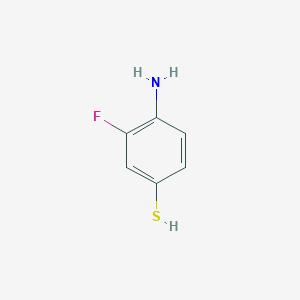
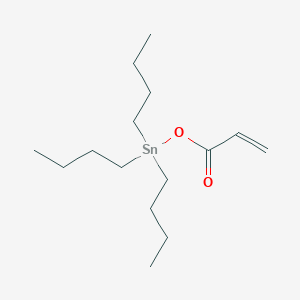
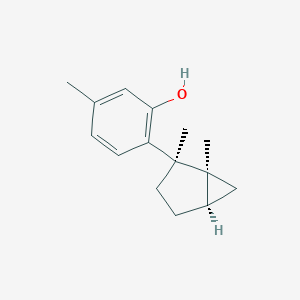
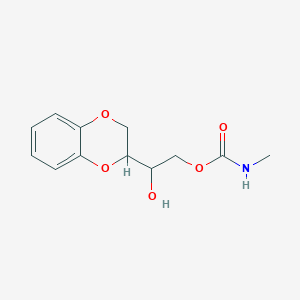
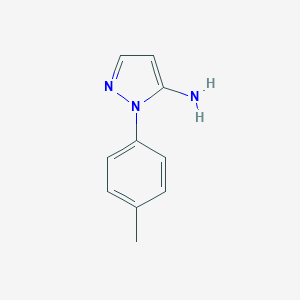
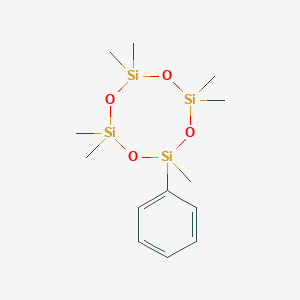
![Odoratin[Cedrela]](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
